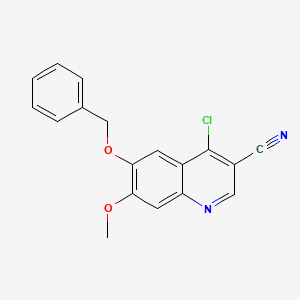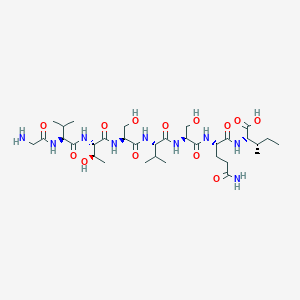
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine is a peptide compound composed of a sequence of amino acids. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and regulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines follow the same principles as SPPS but allow for higher throughput and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HATU or DIC are used in SPPS.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Applications De Recherche Scientifique
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine has several scientific research applications:
Chemistry: Studying the peptide’s structure and reactivity helps in understanding peptide chemistry and developing new synthetic methods.
Biology: This peptide can be used to investigate cellular signaling pathways and protein-protein interactions.
Medicine: Potential therapeutic applications include developing peptide-based drugs for various diseases.
Industry: Peptides like this one are used in the development of biomaterials and as components in diagnostic assays.
Mécanisme D'action
The mechanism of action of Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s sequence.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycyl-L-prolyl-L-threonyl-L-histidyl-L-leucyl-L-phenylalanyl-L-glutaminyl-L-prolyl-L-seryl-L-leucyl-L-valyl-L-leucyl-L-α-aspartyl-L-methionyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-leucyl-L-aspartic acid
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
Uniqueness
Glycyl-L-valyl-L-threonyl-L-seryl-L-valyl-L-seryl-L-glutaminyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and exhibit specific biological activities that may not be observed in similar peptides.
Propriétés
Numéro CAS |
194091-17-3 |
|---|---|
Formule moléculaire |
C33H59N9O13 |
Poids moléculaire |
789.9 g/mol |
Nom IUPAC |
(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C33H59N9O13/c1-8-16(6)25(33(54)55)41-27(48)18(9-10-21(35)46)36-28(49)19(12-43)37-30(51)24(15(4)5)40-29(50)20(13-44)38-32(53)26(17(7)45)42-31(52)23(14(2)3)39-22(47)11-34/h14-20,23-26,43-45H,8-13,34H2,1-7H3,(H2,35,46)(H,36,49)(H,37,51)(H,38,53)(H,39,47)(H,40,50)(H,41,48)(H,42,52)(H,54,55)/t16-,17+,18-,19-,20-,23-,24-,25-,26-/m0/s1 |
Clé InChI |
LBOWTWFFKPXNLX-QLRLYDDFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


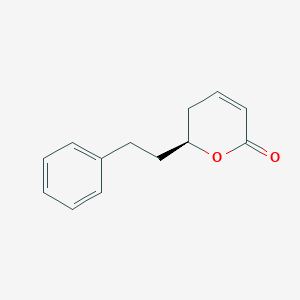
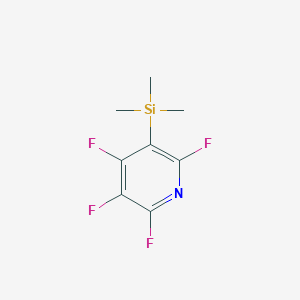

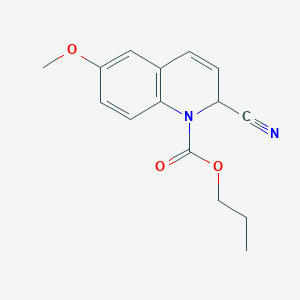
![Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
![5-(2-Chlorophenyl)-3-{[(methanesulfinyl)methyl]sulfanyl}-1H-1,2,4-triazole](/img/structure/B12571133.png)
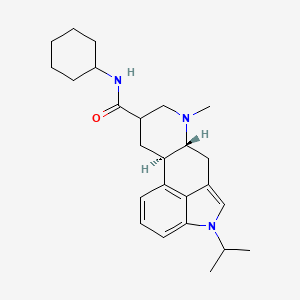
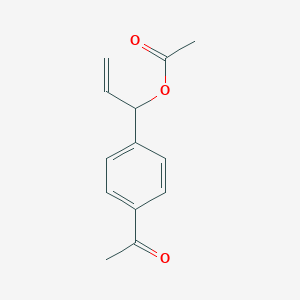
![Pentanal, 4,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4S)-](/img/structure/B12571169.png)
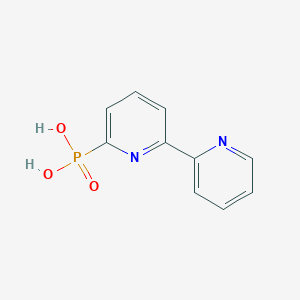
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
